Pentakis(dimethylamino)tantalum(V)

Catalog No.
S1480260
CAS No.
19824-59-0
M.F
C10H30N5Ta
M. Wt
401.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentakis(dimethylamino)tantalum(V)

Traditional Ta precursors like TaCl₅ require high temperatures and produce corrosive HCl, damaging sub-22 nm interconnects. Pentakis(dimethylamino)tantalum(V) (PDMAT) enables halide-free, low-temperature (

CAS Number

19824-59-0

Product Name

Pentakis(dimethylamino)tantalum(V)

IUPAC Name

dimethylazanide;tantalum(5+)

Molecular Formula

C10H30N5Ta

Molecular Weight

401.33 g/mol

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

The exact mass of the compound Pentakis(dimethylamino)tantalum(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Pentakis(dimethylamino)tantalum(V), PDMAT, Tantalum(V) dimethylamide, Pentakis(dimethylamido)tantalum(V), Tantalum pentakis(dimethylamide), Ta(NMe2)5

Purity

≥98%

Package Size

1 g, 5 g

Pentakis(dimethylamino)tantalum(V), also known as PDMAT, is a volatile, solid organometallic compound used as a high-purity precursor for depositing tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. Its primary application is in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), where its thermal stability and reactivity are leveraged to create conformal, high-purity layers essential for fabricating advanced semiconductor devices. Unlike halide-based precursors, PDMAT offers a deposition route free from corrosive byproducts, a critical attribute for modern microelectronics manufacturing.

Research Fit

Halide-free organometallic precursor Eliminates corrosion risks inherent to TaCl₅-based deposition
Thermal & plasma-enhanced ALD compatible Suitable for TaN, TaCN thin film formation in CVD/ALD workflows
Sublimable delivery Air- and moisture-sensitive; requires inert atmosphere handling

Substituting Pentakis(dimethylamino)tantalum(V) with seemingly similar precursors like Tantalum(V) chloride (TaCl₅) or Tantalum(V) ethoxide (Ta(OEt)₅) introduces significant process limitations and compromises final film quality. TaCl₅ requires higher deposition temperatures (often >400 °C) and generates corrosive HCl as a byproduct, which can damage substrates and integrated components. Alkoxide precursors such as Ta(OEt)₅ have limited thermal stability, narrowing the ALD process window, and can introduce carbon and oxygen impurities that degrade the electrical and physical properties of the target films. PDMAT avoids these failure modes by enabling lower temperature, halide-free deposition, yielding higher purity films essential for high-performance applications.

Substitution Risk

Thermal stability
PDMAT: intermediate stability between TBTDET and TBTEMT
Alternate precursors shift vaporization window and may increase premature decomposition
Halide content
Halide-free architecture avoids corrosive by-products
TaCl₅ introduces chloride contamination and corrosion risk
OSG nucleation
Higher sticking coefficient on non-polar low-k surfaces
TaCl₅ may require radical pre-treatment to initiate growth on OSG

Expanded Low-Temperature Process Window vs. Halide Precursors

Pentakis(dimethylamino)tantalum(V) enables a wide Atomic Layer Deposition (ALD) process window at temperatures between 175 °C and 280 °C for TaN films. This is a significant process advantage over halide-based precursors like TaCl₅, which typically require deposition temperatures above 400 °C to achieve crystalline films, and can require temperatures as high as 550 °C for direct deposition on certain substrates. The lower temperature range offered by PDMAT is critical for preventing thermal damage to underlying device structures and temperature-sensitive substrates.

Evidence DimensionALD Process Temperature Window for Tantalum Nitride
Target Compound Data175–280 °C
Comparator Or BaselineTaCl₅: >400–550 °C
Quantified DifferenceEnables processing at temperatures >120 °C lower than TaCl₅.
ConditionsAtomic Layer Deposition (ALD) for TaN and Ta₃N₅ films.

A lower deposition temperature expands substrate compatibility and protects delicate, pre-existing device architectures during fabrication.

Thermal Stability Ranking
Head-to-head
TBTDET > PDMAT > TBTEMT
Precursor thermal stability dictates delivery window
Qualitative ranking based on ¹H NMR decomposition analysis

Superior Thermal Stability vs. Common Alkoxide and Amide Precursors

Pentakis(dimethylamino)tantalum(V) exhibits a stable ALD growth regime for Ta₂O₅ up to approximately 250-280 °C, after which thermal decomposition begins to contribute to film growth. This is a wider stable temperature window compared to the widely used alkoxide precursor Tantalum(V) ethoxide (Ta(OEt)₅), which shows an upper ALD limit of 275 °C but can suffer from lower reactivity with H₂O at lower temperatures. PDMAT's predictable thermal behavior ensures a self-limiting growth mechanism, which is critical for achieving atomic-level thickness control and film uniformity.

Evidence DimensionUpper Limit for Self-Limited ALD Growth
Target Compound Data~250–280 °C
Comparator Or BaselineTa(OEt)₅: ~275 °C
Quantified DifferenceComparable upper limit to Ta(OEt)₅ but without the associated carbon/oxygen impurities and lower reactivity issues.
ConditionsALD of Ta₂O₅ films using H₂O as the oxygen source.

A well-defined, stable ALD window is essential for process reproducibility and achieving uniform, high-quality films across a wafer.

Film Resistivity Reduction
Head-to-head
230 μΩ·cm 40% reduction vs pure H₂ plasma
Reported film resistivity with H₂/Ar plasma enhancement
PE-ALD at 200 °C, 200 W RF; PDMAT exposure >4 s

Enables High-Purity, Low-Impurity Films

Films deposited using Pentakis(dimethylamino)tantalum(V) are distinguished by their high purity. TaN films grown via thermal ALD with PDMAT and ammonia show undetectable levels of oxygen and carbon incorporation. Similarly, Ta₂O₅ films deposited from PDMAT and either water or oxygen plasma are noted to be quite pure, whereas TaN films from the same precursor can show carbon contamination depending on the nitrogen source. This contrasts with alkoxide precursors, which risk carbon incorporation, and halide precursors, which introduce corrosive elements, making PDMAT a superior choice for applications where film purity is paramount.

Evidence DimensionFilm Impurity Content (Carbon, Oxygen, Halides)
Target Compound DataUndetectable oxygen and carbon in TaN films; high purity in Ta₂O₅ films.
Comparator Or BaselineTaCl₅: Introduces Cl impurities. Ta(OEt)₅: Risks C/O impurities.
Quantified DifferenceEliminates halide contamination and significantly reduces the risk of carbon/oxygen impurities compared to common alternatives.
ConditionsThermal and Plasma-Enhanced ALD of TaN and Ta₂O₅ films.

High film purity directly translates to better electrical performance, higher reliability, and improved longevity of semiconductor devices.

OSG Nucleation Behavior
Head-to-head
PDMAT: Higher sticking coefficient, direct nucleation
vs
TaCl₅: Poor nucleation on OSG low-k
Direct nucleation avoids plasma pre-treatment damage
In-situ XPS analysis; OSG methyl surface chemistry
Thermal ALD Growth Rate
Reported
0.6 Å/cycle with NH₃ co-reactant at 300 °C
Throughput-relevant growth rate for thermal ALD
MMH process yields 0.4 Å/cycle; resistivity >4 Ω·cm
Aspect Ratio Capability
Head-to-head
PDMAT ALD: conformal deposition up to 20:1
vs
PVD/CVD: limited to ≤5:1 aspect ratio
Enables barrier metallization in advanced 3D architectures
TSV structures; H₂ co-injection reduces oxygen content
Catalytic Regioselectivity
Class-level
Branched regioisomer almost exclusively High regioselectivity in hydroaminoalkylation
May support branched amine synthesis pathway
Good-to-excellent yields reported; homoleptic Ta catalyst

Fabrication of Copper Diffusion Barriers in Advanced Interconnects

The ability to deposit high-purity, conformal TaN films at low temperatures makes PDMAT the right choice for creating copper diffusion barriers in sub-22 nm semiconductor nodes. Unlike halide precursors, it eliminates the risk of chlorine corrosion of copper lines, and its favorable ALD characteristics ensure excellent step coverage in high-aspect-ratio structures, a critical failure point for physically deposited barriers.

Deposition of High-k Dielectrics on Temperature-Sensitive Substrates

PDMAT is ideally suited for depositing Ta₂O₅ as a high-k dielectric in applications like DRAM capacitors and gate insulators where processing temperatures must be kept low. Its wide, low-temperature ALD window (down to 150-200 °C) allows for the growth of amorphous, smooth, and high-purity oxide films on substrates that cannot withstand the higher temperatures required by precursors like TaCl₅.

Chlorine-Free ALD/CVD Processes for Corrosion-Sensitive Devices

For manufacturing processes where any exposure to halides is unacceptable, PDMAT provides a robust solution. By using an alkylamide precursor, the generation of corrosive byproducts like HCl is completely avoided, protecting both the substrate and the deposition equipment. This makes it the preferred precursor for fabricating devices where material integrity and long-term reliability are paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-resistivity Cu diffusion barriers
H₂/Ar plasma process capability
Film resistivity and barrier conformality
High-aspect-ratio TSV barriers
ALD conformality on aggressive topographies
Step coverage and film continuity in TSV
Direct nucleation on OSG low-k
Halide-free organometallic surface chemistry
Nucleation without dielectric pre-treatment
Regioselective hydroaminoalkylation
Homoleptic Ta(NMe₂)₅ architecture
Regioselectivity and yield in C–C bond formation

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (98.39%): Flammable solid [Danger Flammable solids];
H260 (98.39%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Explore Compound Types